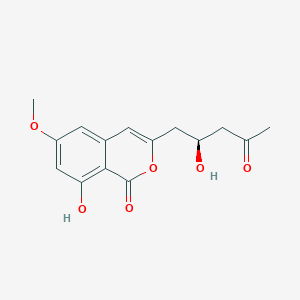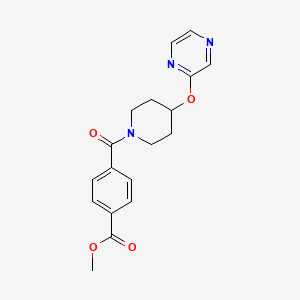![molecular formula C26H25NO4 B2894840 3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid CAS No. 2229318-81-2](/img/structure/B2894840.png)
3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid” is a derivative of propanoic acid . It has a molecular weight of 325.36 . The compound is solid in physical form and is stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.36 . It is a solid substance that is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Enantioselective Synthesis and Catalysis
3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid and its derivatives play a critical role in the enantioselective synthesis of amino acid derivatives, offering pathways to produce β-analogues of aromatic amino acids with high enantiomeric purity. These synthetic methodologies involve electrophilic attacks and the Curtius rearrangement, showcasing the compound's utility in complex organic synthesis (Arvanitis et al., 1998).
Carbon Nanotube Dispersion
In nanotechnology, derivatives of this acid, particularly N-fluorenyl-9-methoxycarbonyl-protected amino acids, have been utilized as surfactants for carbon nanotubes. These surfactants facilitate homogeneous aqueous dispersions of carbon nanotubes, which is pivotal for their practical application in materials science and engineering (Cousins et al., 2009).
Synthetic Chemistry and Drug Development
The compound's framework is integral to synthesizing a range of potent molecules with significant therapeutic potential. For instance, it has been used in the synthesis of PPARpan agonists, highlighting its importance in developing drugs that target peroxisome proliferator-activated receptors, which are relevant in metabolic disease management (Guo et al., 2006).
Advanced Material Science
The structural motif of this compound is crucial in the development of advanced materials. For example, enzyme-activated surfactants based on this compound's derivatives have been created for on-demand dispersion of carbon nanotubes in aqueous solutions. This innovation opens new avenues for the controlled manipulation of nanotube dispersions, potentially benefiting a wide range of scientific and industrial applications (Cousins et al., 2009).
Peptide Synthesis
The protective group attributes of this compound derivatives, specifically the 9-phenyl-9-fluorenyl group, have been employed in peptide synthesis to prevent racemization and allow for high-yield synthesis of Nα-protected amino acids. This use underscores the compound's versatility in peptide chemistry, facilitating the synthesis of peptides with challenging sequences (Soley et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of peptides , suggesting that it may interact with amino acids or proteins.
Mode of Action
The presence of the 9h-fluoren-9-ylmethoxycarbonyl (fmoc) group suggests that it may be involved in peptide synthesis . The Fmoc group is commonly used as a protective group for the amino group in peptide synthesis . It can be removed under mildly basic conditions, allowing for the addition of the next amino acid in the sequence .
Biochemical Pathways
Given its potential role in peptide synthesis, it may be involved in protein synthesis and regulation .
Result of Action
If it is involved in peptide synthesis, it could potentially influence protein structure and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . For example, the removal of the Fmoc group requires mildly basic conditions .
properties
IUPAC Name |
3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17(25(28)29)14-18-10-12-19(13-11-18)15-27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,17,24H,14-16H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKLYILSOMRTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2894757.png)
![Ethyl 4-oxo-5-(thiophene-2-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894758.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2894759.png)
![3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide](/img/structure/B2894763.png)


![N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)acetamide](/img/structure/B2894766.png)

![5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2894770.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethoxyphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2894779.png)
